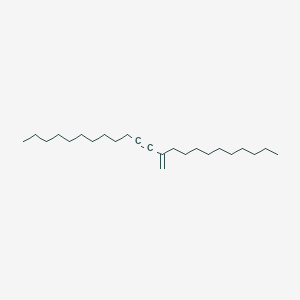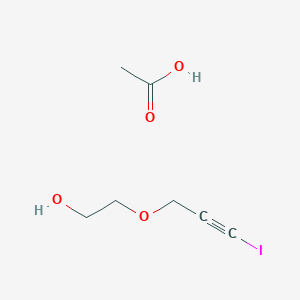
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol is an organic compound that combines the properties of acetic acid and 2-(3-iodoprop-2-ynoxy)ethanol This compound is of interest due to its unique structure, which includes an iodine atom, a propynyl group, and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(3-iodoprop-2-ynoxy)ethanol typically involves multiple steps. One common method starts with the iodination of propargyl alcohol to form 3-iodoprop-2-yn-1-ol. This intermediate is then reacted with ethylene oxide under basic conditions to yield 2-(3-iodoprop-2-ynoxy)ethanol. Finally, the compound is esterified with acetic acid to produce the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a less reactive compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields deiodinated alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated compounds used in imaging and diagnostics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of acetic acid;2-(3-iodoprop-2-ynoxy)ethanol involves its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation. The iodine atom and the propynyl group play crucial roles in these reactions, facilitating the formation of covalent bonds with target molecules. This reactivity makes the compound useful in modifying biological molecules and synthesizing complex organic structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodopropynyl butylcarbamate: Another iodinated compound with antifungal properties, used in paints and coatings.
2-iodoethanol: A simpler iodinated alcohol used in organic synthesis.
Propargyl alcohol: The precursor to 3-iodoprop-2-yn-1-ol, used in various chemical reactions.
Uniqueness
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol is unique due to its combination of an acetic acid ester and an iodinated propynyl group. This structure imparts distinct reactivity and potential applications that are not shared by simpler iodinated compounds. Its ability to undergo multiple types of reactions and form covalent bonds with biological molecules makes it a valuable tool in research and industry.
Propriétés
Numéro CAS |
89588-87-4 |
|---|---|
Formule moléculaire |
C7H11IO4 |
Poids moléculaire |
286.06 g/mol |
Nom IUPAC |
acetic acid;2-(3-iodoprop-2-ynoxy)ethanol |
InChI |
InChI=1S/C5H7IO2.C2H4O2/c6-2-1-4-8-5-3-7;1-2(3)4/h7H,3-5H2;1H3,(H,3,4) |
Clé InChI |
VCVUBCXRRXCCJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(COCC#CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
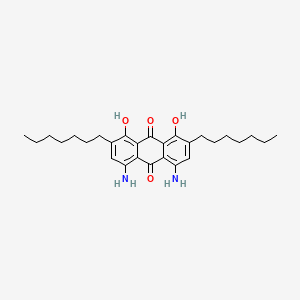
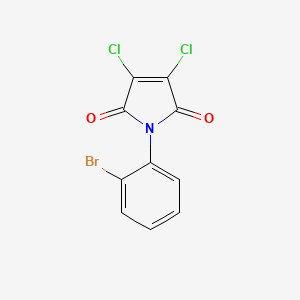
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)

![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
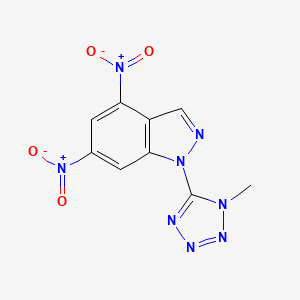
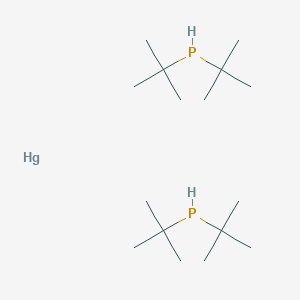
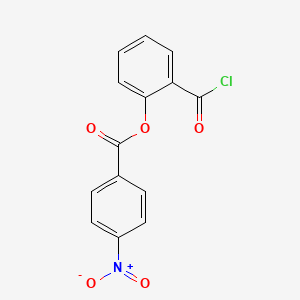
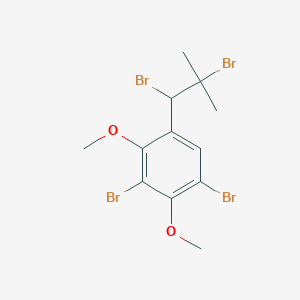
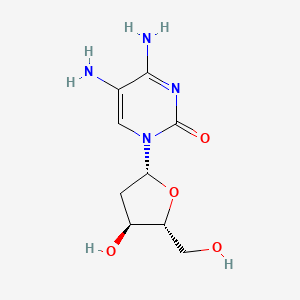
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
